REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][CH:5]=[C:4](C(OCC)=O)[CH:3]=1.[CH3:12][Mg]Br.C([O:17][CH2:18][CH3:19])C>C1COCC1>[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:18]([OH:17])([CH3:19])[CH3:12])[CH:3]=1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CS1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
To a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting amber oil was purified by flash chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CS1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.05 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |